N-(cyclobutylmethyl)-2-methylpropan-2-amine
Overview
Description
N-(cyclobutylmethyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of amines It features a tert-butyl group and a cyclobutylmethyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclobutylmethyl)-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of tert-butyl(cyclobutylmethyl)amine often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance reaction rates and reduce by-products. The final product is typically purified using advanced separation techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
N-(cyclobutylmethyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of tert-butyl(cyclobutylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through binding interactions. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butylamine: A simpler amine with a tert-butyl group, used in various chemical syntheses.
Cyclobutylamine: Contains a cyclobutyl group, used in the synthesis of pharmaceuticals and agrochemicals.
N-tert-butyl amides: Compounds with similar structural features, used in drug development and organic synthesis
Uniqueness
N-(cyclobutylmethyl)-2-methylpropan-2-amine is unique due to its combination of a bulky tert-butyl group and a cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel compounds with specific reactivity and selectivity .
Properties
IUPAC Name |
N-(cyclobutylmethyl)-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)10-7-8-5-4-6-8/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKYSXTZQBMHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263451 | |
Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-84-9 | |
Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356539-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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